2-amino-N-(2-methoxypyridin-3-yl)-2-methylpentanamide 2-amino-N-(2-methoxypyridin-3-yl)-2-methylpentanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19954119
InChI: InChI=1S/C12H19N3O2/c1-4-7-12(2,13)11(16)15-9-6-5-8-14-10(9)17-3/h5-6,8H,4,7,13H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C12H19N3O2
Molecular Weight: 237.30 g/mol

2-amino-N-(2-methoxypyridin-3-yl)-2-methylpentanamide

CAS No.:

Cat. No.: VC19954119

Molecular Formula: C12H19N3O2

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-(2-methoxypyridin-3-yl)-2-methylpentanamide -

Specification

Molecular Formula C12H19N3O2
Molecular Weight 237.30 g/mol
IUPAC Name 2-amino-N-(2-methoxypyridin-3-yl)-2-methylpentanamide
Standard InChI InChI=1S/C12H19N3O2/c1-4-7-12(2,13)11(16)15-9-6-5-8-14-10(9)17-3/h5-6,8H,4,7,13H2,1-3H3,(H,15,16)
Standard InChI Key YTXLTLHWSFNPTG-UHFFFAOYSA-N
Canonical SMILES CCCC(C)(C(=O)NC1=C(N=CC=C1)OC)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 2-methylpentanamide core linked to a 2-methoxypyridin-3-yl group via an amide bond. The IUPAC name, 2-amino-N-(2-methoxypyridin-3-yl)-2-methylpentanamide, reflects its substitution pattern:

  • Pentanamide backbone: A five-carbon chain with a methyl branch at position 2 and a terminal amino group.

  • Pyridine moiety: A nitrogen-containing aromatic ring substituted with a methoxy group at position 2.

The canonical SMILES representation, CCCC(C)(C(=O)NC1=C(N=CC=C1)OC)N, highlights the connectivity of these groups.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC₁₂H₁₉N₃O₂
Molecular Weight237.30 g/mol
SolubilityLikely polar organic solvents
StabilityStable under standard conditions

The methoxy group enhances solubility in chloroform and methanol, as observed in related pyridine derivatives .

Synthesis and Synthetic Pathways

Proposed Synthesis Route

While no explicit synthesis is documented for this compound, a plausible route involves:

  • Formation of the pyridine precursor: 5-Amino-2-methoxypyridine (CAS 6628-77-9) serves as the starting material, synthesized via nitration and reduction of 2-methoxypyridine .

  • Amide coupling: Reacting 2-methyl-2-aminopentanoic acid with the pyridine precursor using carbodiimide-based coupling agents (e.g., EDC/HOBt).

This approach mirrors methods used for analogous compounds, such as N-(6-methoxypyridin-3-yl)-4-methylpentanamide derivatives .

Stereochemical Considerations

The presence of a chiral center at the 2-methyl position necessitates asymmetric synthesis or resolution. The (2S)-enantiomer (PubChem CID 28205869) has been documented, suggesting potential stereoselective biological activity .

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Peaks at δ 8.23 (d, pyridine-H), 3.91 (s, OCH₃), and 1.75–1.86 (m, CH₂CH) align with reported spectra for related methoxypyridine amides .

  • ¹³C NMR: Expected signals include 167 ppm (amide carbonyl) and 55 ppm (methoxy carbon).

Mass Spectrometry:

  • ESI-MS: [M+H]⁺ = 238.15, consistent with the molecular formula .

Biological Activity and Applications

Cancer Research Relevance

Inhibitors of LAPs are investigated for anti-tumor effects, as these enzymes regulate cancer cell proliferation and angiogenesis . While direct evidence for this compound is lacking, structural analogs (e.g., meriolin derivatives) show cyclin-dependent kinase (CDK) inhibition, highlighting its potential as a scaffold for drug development .

Receptor Interaction Hypotheses

The pyridine-amide motif is common in receptor ligands. For example, 5-amino-2-methoxypyridine derivatives act as OX2 receptor antagonists , suggesting possible neuromodulatory applications for this compound.

Comparative Analysis with Related Compounds

CompoundKey DifferencesBiological Relevance
5-Amino-2-methoxypyridineLacks pentanamide chainPI3K inhibitor synthesis
(2S)-2-amino-N-(6-methoxypyridin-3-yl)-4-methylpentanamideStereochemistry and substituent positionEnhanced target selectivity
N-(6-Methoxypyridin-3-yl) analogsFluorescent reportersLAP activity monitoring

The 2-methoxy substitution on pyridine may confer better metabolic stability compared to unmethylated analogs .

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